(5-Bromo-2,3,4-trifluorophenyl)methanol
Overview
Description
(5-Bromo-2,3,4-trifluorophenyl)methanol is an organic compound with the molecular formula C7H4BrF3O and a molecular weight of 241.01 g/mol . It is characterized by the presence of a bromine atom and three fluorine atoms attached to a benzene ring, with a methanol group (-CH2OH) attached to the ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,3,4-trifluorophenyl)methanol typically involves the bromination and fluorination of benzene derivatives followed by the introduction of a methanol group. One common method involves the reaction of 2,3,4-trifluorobenzene with bromine in the presence of a catalyst to form 5-bromo-2,3,4-trifluorobenzene. This intermediate is then subjected to a Grignard reaction with formaldehyde to introduce the methanol group, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,3,4-trifluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.
Major Products Formed
Oxidation: 5-Bromo-2,3,4-trifluorobenzaldehyde or 5-Bromo-2,3,4-trifluorobenzoic acid.
Reduction: 2,3,4-Trifluorophenylmethanol.
Substitution: 5-Amino-2,3,4-trifluorophenylmethanol or 5-Thio-2,3,4-trifluorophenylmethanol.
Scientific Research Applications
(5-Bromo-2,3,4-trifluorophenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (5-Bromo-2,3,4-trifluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,2,3-trifluorobenzene: Similar structure but lacks the methanol group.
4-Bromo-2,3,6-trifluorophenylmethanol: Similar structure but with different positions of the bromine and fluorine atoms.
Uniqueness
(5-Bromo-2,3,4-trifluorophenyl)methanol is unique due to the specific arrangement of the bromine and fluorine atoms on the benzene ring, combined with the presence of the methanol group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
(5-bromo-2,3,4-trifluorophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1,12H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMLCVWLYPTWAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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